molecular formula C16H25N3Na4O6P2 B1193645 RAM2061

RAM2061

Cat. No.: B1193645
M. Wt: 509.2976
InChI Key: YBGYJINSIKVFSV-GPZOHOMCSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

RAM2061 is a novel and potent inhibitor of geranylgeranyldiphosphate synthase (GGDPS), an enzyme in the isoprenoid biosynthesis pathway . By inhibiting GGDPS, this compound depletes cells of geranylgeranyl pyrophosphate (GGPP), the substrate required for the post-translational geranylgeranylation of Rab proteins . Disruption of this process impairs Rab-mediated protein trafficking, leading to the accumulation of intracellular protein, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death . This mechanism provides a compelling research target for cancers characterized by high protein secretion, such as multiple myeloma, osteosarcoma, and Ewing sarcoma . Preclinical studies have demonstrated that this compound induces UPR markers and apoptosis in multiple myeloma and bone cancer cell lines, and can synergize with proteasome inhibitors to enhance anti-myeloma efficacy . Furthermore, it has shown in vivo efficacy by significantly reducing tumor growth in mouse models of Ewing sarcoma and multiple myeloma . Recent research also indicates that this compound impairs osteoclast differentiation and function, suggesting potential applications in studying bone remodeling and cancer-associated bone disease . The compound has demonstrated favorable pharmacokinetic properties, including metabolic stability and systemic distribution . This compound is provided as a solid powder with a purity of >98% and is soluble in DMSO. This product is for research use only and is not intended for human or veterinary diagnosis or therapeutic applications.

Properties

Molecular Formula

C16H25N3Na4O6P2

Molecular Weight

509.2976

IUPAC Name

Sodium (E)-(1-(1-(4,8-dimethylnona-3,7-dien-1-yl)-1H-1,2,3-triazol-4-yl)propane-2,2-diyl)bis(phosphonate)

InChI

InChI=1S/C16H29N3O6P2.4Na/c1-13(2)7-5-8-14(3)9-6-10-19-12-15(17-18-19)11-16(4,26(20,21)22)27(23,24)25;;;;/h7,9,12H,5-6,8,10-11H2,1-4H3,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4/b14-9+;;;;

InChI Key

YBGYJINSIKVFSV-GPZOHOMCSA-J

SMILES

CC(P([O-])([O-])=O)(P([O-])([O-])=O)CC1=CN(CC/C=C(C)/CC/C=C(C)/C)N=N1.[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RAM2061;  RAM-2061;  RAM 2061

Origin of Product

United States

Comparison with Similar Compounds

RAM2061 vs. VSW1198 (GGDPS Inhibitors)

Both this compound and VSW1198 are GGDPS inhibitors, but this compound exhibits distinct advantages in potency, pharmacokinetics, and therapeutic scope.

Table 1: Comparative Analysis of this compound and VSW1198

Parameter This compound VSW1198 References
Target Specificity High selectivity for GGDPS Presumed GGDPS inhibition
IC50 in PDAC Models 50–100 nM (concentration-dependent Rap1a inhibition) Limited data available
UPR Pathway Activation Significant induction of ATF4, IRE1α, and p-eIF2α Not reported
In Vivo Efficacy Reduces tumor burden in MM and PDAC models; prolongs survival No in vivo data reported
Synergy with PIs Sequential administration with bortezomib/carfilzomib shows synergy (CI < 1) Not studied
Metabolic Stability High (prolonged half-life in MM models) Not reported

Key Findings:

  • This compound induces concentration-dependent apoptosis in PDAC and MM cells by upregulating UPR markers (ATF4, IRE1α) and caspase activation, whereas VSW1198's effects are less characterized .
  • This compound uniquely disrupts mucin trafficking (e.g., MUC1) in PDAC, contributing to ER stress and chemosensitization .
  • In MM models, this compound synergizes with PIs like bortezomib, reducing tumor volume by 200 mm³ (p < 0.001) and extending survival (p = 0.003), while VSW1198 lacks comparable combination data .

This compound vs. Proteasome Inhibitors (PIs: Bortezomib, Carfilzomib)

Though PIs and this compound target distinct pathways, their combination highlights this compound's complementary mechanism.

Table 2: this compound and PIs in MM Therapy

Parameter This compound Bortezomib/Carfilzomib References
Primary Target GGDPS (protein prenylation) Proteasome (protein degradation)
Mechanism of Synergy Sequential PI administration enhances UPR/ICD activation Concurrent use shows antagonism (CI > 1)
Apoptosis Induction 40–60% apoptotic cells (Annexin V+/PI+) with PI combination 20–30% as monotherapy
Clinical Limitations Hepatotoxicity (reversible with PI co-administration) Peripheral neuropathy (bortezomib)

Key Findings:

  • Sequential this compound/PI treatment synergistically enhances UPR markers (e.g., ATF4, CHOP) and ICD markers (e.g., surface calreticulin, HMGB1 secretion) .
  • This compound mitigates PI resistance by overcoming proteasome β5 subunit mutations, a common resistance mechanism in MM .

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition for Triazole Core Formation

The synthesis begins with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between geranyl azide (8 ) and propargyl alcohol (10 ) (Scheme 1). This reaction proceeds under mild conditions (room temperature, 24 hours) in a tetrahydrofuran (THF)/water mixture, yielding the triazole alcohol 11 as a ~3:1 mixture of E/Z olefin isomers due to partial-sigmatropic rearrangement of the allylic azide. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), achieving a 78% yield.

StepReagents/ConditionsProductYield
1Geranyl azide (8 ) + Propargyl alcohol (10 ), CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, THF/H<sub>2</sub>OTriazole alcohol 11 78%

Bromination and Nitrile Formation

Triazole alcohol 11 is treated with phosphorus tribromide (PBr<sub>3</sub>) in dichloromethane (DCM) at 0°C to form the corresponding bromide 12 . Without isolation, 12 undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C for 6 hours, yielding nitrile 13 (92% yield).

Bisphosphonate Ester Synthesis

Nitrile 13 reacts with diethyl phosphite [(EtO)<sub>2</sub>PHO] in the presence of zinc chloride (ZnCl<sub>2</sub>) at 120°C for 24 hours, forming the amino bisphosphonate ester 14 (65% yield). Hydrolysis of 14 using concentrated hydrochloric acid (HCl) at reflux for 48 hours produces this compound (15 ) as a white solid (89% yield, purity ≥95% by HPLC).

Structural Characterization and Optimization

Olefin Isomer Separation

Chromatographic separation of E/Z isomers at the nitrile stage (13 ) is critical for biological activity. Using reverse-phase HPLC (C18 column, acetonitrile/water gradient), the major E-isomer (16 ) and minor Z-isomer (18 ) are isolated. NMR analysis confirms stereochemistry:

  • <sup>13</sup>C NMR (E-isomer) : Methyl resonance at δ 17 ppm (C-4 methylene at δ 39.7 ppm).

  • <sup>13</sup>C NMR (Z-isomer) : Methyl resonance at δ 23 ppm (C-4 methylene at δ 32 ppm).

Homologation for Enhanced Potency

Homogeranyl and homonerol analogs are synthesized via elongation of the isoprenoid chain. For example, homogeraniol (22 ) undergoes bromination (PBr<sub>3</sub>) and azidation (NaN<sub>3</sub>) to yield azide 24 , which participates in CuAAC to form homologated triazole 25 . Subsequent bisphosphonation generates this compound analogs with improved enzyme affinity.

Analytical Validation

Purity and Stability

This compound exhibits ≥95% purity by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile). Stability studies in plasma (37°C, 24 hours) show >93% protein binding, with no degradation observed.

High-Resolution Mass Spectrometry (HRMS)

HRMS (APCI, negative mode) confirms the molecular formula:

  • Observed : m/z 629.4052 [M-H]<sup>−</sup>

  • Calculated : C<sub>38</sub>H<sub>61</sub>O<sub>3</sub>S<sub>2</sub> (629.4062).

Reaction Optimization Challenges

Key challenges include:

  • Olefin Isomerization : Mitigated by low-temperature azide synthesis and rapid purification.

  • Bisphosphonate Hydrolysis : Controlled via stoichiometric HCl addition to prevent over-acidification.

  • Scale-Up Limitations : Homologated analogs require multi-step sequences, reducing overall yield to 40–50%.

Comparative Synthesis Data

ParameterThis compoundHomologated Analog 29
Total Yield58%42%
Purity (HPLC)≥95%≥90%
Plasma Stability>93% bound>90% bound

Q & A

Q. What is the primary mechanism of action of RAM2061 in inhibiting cancer cell proliferation?

this compound targets geranylgeranyl diphosphate synthase (GGDPS), a key enzyme in the mevalonate pathway responsible for protein geranylgeranylation. By inhibiting GGDPS, this compound reduces intracellular GGPP levels, disrupting the prenylation of small GTPases like Rap1a, which are critical for cancer cell survival and proliferation. Immunoblot analyses demonstrate concentration-dependent accumulation of unmodified Rap1a in pancreatic ductal adenocarcinoma (PDAC) cell lines, confirming target engagement .

Q. Which experimental models are most suitable for initial evaluation of this compound's efficacy?

Human and murine PDAC cell lines are standard models for in vitro studies, as they allow quantification of geranylgeranylation inhibition via immunoblotting (e.g., unmodified Rap1a levels) and measurement of FPP/GGPP ratio changes using LC-MS. For in vivo efficacy, murine xenograft models of PDAC or multiple myeloma are recommended, with plasma and tissue pharmacokinetics (e.g., liver, bone marrow) monitored via HPLC to assess drug exposure and toxicity .

Q. What are the key pharmacokinetic parameters to consider when designing in vivo studies with this compound?

this compound exhibits a prolonged half-life and metabolic stability in murine models. Key parameters include:

  • Maximum Tolerated Dose (MTD): 0.5 mg/kg (single dose) due to dose-limiting hepatotoxicity.
  • Tissue Distribution: High liver uptake (risk of toxicity) but sufficient bone marrow exposure for hematologic malignancies.
  • Metabolic Stability: this compound remains >80% intact in hepatic microsomal assays after 60 minutes, supporting its sustained activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in geranylgeranylation inhibition data across different PDAC cell lines treated with this compound?

Variability in inhibition efficacy may stem from differences in GGDPS expression, intracellular FPP/GGPP flux, or compensatory pathways. To address this:

  • Perform qRT-PCR or proteomics to quantify baseline GGDPS levels.
  • Use isotopically labeled mevalonate precursors to track FPP/GGPP dynamics via mass spectrometry.
  • Apply pathway enrichment analysis (e.g., KEGG) to identify resistance mechanisms in low-response cell lines .

Q. What methodological approaches optimize this compound dosing regimens to balance efficacy and hepatotoxicity in murine models?

  • Fractionated Dosing: Split the MTD (0.5 mg/kg) into lower, frequent doses (e.g., 0.1 mg/kg every 24h) to reduce hepatic accumulation.
  • Combination Therapy: Co-administer hepatoprotectants (e.g., N-acetylcysteine) or agents that enhance bone marrow targeting (e.g., albumin-bound formulations).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use nonlinear mixed-effects modeling to correlate plasma concentrations with Rap1a prenylation status and liver enzyme biomarkers (ALT/AST) .

Q. How does this compound's tissue distribution profile influence its therapeutic potential in hematologic versus solid tumor malignancies?

this compound achieves higher bone marrow exposure (~50% of plasma levels) compared to solid tumors, making it more suitable for hematologic cancers like multiple myeloma. For solid tumors (e.g., PDAC), leverage nanoparticle delivery systems to improve tumor penetration or use local administration (e.g., intraductal infusion) to bypass systemic toxicity. Tissue-specific efficacy can be validated via comparative LC-MS quantification of GGPP levels in target versus off-target tissues .

Methodological Considerations

Q. What statistical frameworks are critical for analyzing dose-response relationships in this compound studies?

  • ANOVA with Tukey’s Post Hoc Test: Compare multiple dose groups (e.g., 0.1–1.0 µM in vitro) for significance in Rap1a accumulation or apoptosis rates.
  • Logistic Regression: Model binary outcomes (e.g., tumor regression yes/no) as a function of dose and exposure time.
  • Survival Analysis (Kaplan-Meier): Assess in vivo therapeutic efficacy using progression-free survival endpoints .

Q. How can researchers integrate omics data to elucidate this compound's broader molecular impact beyond geranylgeranylation?

  • Transcriptomics (RNA-seq): Identify dysregulated pathways (e.g., RAS/MAPK, Wnt/β-catenin) post-treatment.
  • Metabolomics (LC-MS): Map changes in mevalonate pathway intermediates and downstream isoprenoids.
  • Network Pharmacology: Construct protein-protein interaction networks to pinpoint synthetic lethal partners for combination therapy .

Data Interpretation and Contradictions

Q. How should researchers address conflicting results between in vitro and in vivo efficacy of this compound?

In vitro models may lack tumor microenvironment complexity (e.g., stromal interactions, hypoxia). Validate findings using 3D organoids or patient-derived xenografts (PDXs). Additionally, assess drug penetration barriers (e.g., extracellular matrix density) via mass spectrometry imaging .

Q. What steps ensure reproducibility when measuring FPP/GGPP levels in this compound-treated cells?

  • Internal Standards: Use deuterated FPP/GGPP for LC-MS quantification.
  • Normalization: Express data as ratios (FPP/GGPP) to account for cell-to-cell variability.
  • Blinded Analysis: Mask treatment groups during data processing to reduce bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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